15-azido-pentadecanoic acid
Overview
Description
15-Azido-pentadecanoic acid, also known as azido palmitic acid, is a chemical compound that contains an azide group. It is primarily used as a reagent in click chemistry, a field of chemistry that involves the rapid and reliable synthesis of substances by joining small units together. This compound is particularly useful in the identification and characterization of post-translationally palmitylated proteins through a straightforward two-step labeling and detection methodology .
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Azido-pentadecanoic acid can be synthesized through a series of chemical reactions. One common method involves the introduction of an azide group into a fatty acid chain. The process typically starts with the conversion of a long-chain fatty acid into its corresponding bromide, followed by the substitution of the bromide with an azide group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide to facilitate the azide substitution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
15-Azido-pentadecanoic acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a metal catalyst and involves the reaction of the azide group with a strained alkyne.
Common Reagents and Conditions
CuAAC: Requires copper(I) bromide as a catalyst and an alkyne-containing molecule.
Major Products Formed
CuAAC: Produces triazole derivatives.
SPAAC: Forms triazole rings without the need for a metal catalyst.
Scientific Research Applications
15-Azido-pentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and bioconjugates.
Mechanism of Action
The mechanism of action of 15-azido-pentadecanoic acid involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the labeling and detection of biomolecules. This compound is particularly effective in identifying palmitylated proteins, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
15-Azido-pentadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
Azido fatty acids: Such as 11-azido-undecanoic acid and 12-azido-dodecanoic acid, which also contain azide groups and are used in similar applications.
Alkyne fatty acids: Such as 17-octadecynoic acid, which contains an alkyne group and can react with azides in click chemistry.
In comparison, this compound is particularly favored for its ability to form stable triazole rings efficiently, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
15-azidopentadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQAGHMXCCROO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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